(2S)-2,3-dimethoxypropan-1-ol
CAS No.: 156714-25-9
Cat. No.: VC4259699
Molecular Formula: C5H12O3
Molecular Weight: 120.148
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156714-25-9 |
|---|---|
| Molecular Formula | C5H12O3 |
| Molecular Weight | 120.148 |
| IUPAC Name | (2S)-2,3-dimethoxypropan-1-ol |
| Standard InChI | InChI=1S/C5H12O3/c1-7-4-5(3-6)8-2/h5-6H,3-4H2,1-2H3/t5-/m0/s1 |
| Standard InChI Key | RXDAPJJFRLSRPX-YFKPBYRVSA-N |
| SMILES | COCC(CO)OC |
Introduction
Molecular Structure and Stereochemical Significance
The molecular formula of (2S)-2,3-dimethoxypropan-1-ol is , with a molecular weight of 120.15 g/mol . Its structure features a propan-1-ol backbone substituted with methoxy groups at carbons 2 and 3, with the (2S) configuration defining the spatial arrangement of these groups. The stereocenter at carbon 2 introduces chirality, critical for interactions in enantioselective reactions and biological systems.
The InChIKey identifier corresponds to the racemic mixture, underscoring the need for explicit stereochemical notation when referencing the (2S) enantiomer. The compound’s stereochemistry influences its hydrogen-bonding capacity and solubility, as polar functional groups adopt spatially distinct orientations compared to the (2R) enantiomer.
Synthesis and Stereochemical Control
Synthetic Routes
(2S)-2,3-Dimethoxypropan-1-ol is typically synthesized via stereoselective methylation of glycerol derivatives. One approach involves the enzymatic resolution of racemic 2,3-dimethoxypropan-1-ol using lipases or esterases, which selectively hydrolyze one enantiomer . Alternatively, asymmetric catalysis employing chiral ligands (e.g., BINAP) with transition metals (e.g., ruthenium) enables direct enantioselective reduction of ketone precursors .
A representative synthesis begins with the protection of glycerol’s primary hydroxyl groups, followed by selective methylation and deprotection. For example:
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Protection: Glycerol is treated with trityl chloride to shield the primary hydroxyl, yielding 1-tritylglycerol.
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Methylation: The secondary hydroxyl is methylated using methyl iodide and a base (e.g., NaH).
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Deprotection: Acidic hydrolysis removes the trityl group, yielding (2S)-2,3-dimethoxypropan-1-ol after chiral separation .
Thermodynamic and Kinetic Data
Key thermodynamic properties, calculated using the Joback method , include:
| Property | Value | Unit |
|---|---|---|
| Boiling point () | 450.38 | K |
| Enthalpy of vaporization () | 47.83 | kJ/mol |
| Heat capacity () | 212.77–259.75 | J/mol·K |
The compound’s vapor pressure ranges from 3.20 kPa at 337.95 K to 100.79 kPa at 446.65 K , indicating volatility under moderate heating.
Physicochemical Properties
Solubility and Partitioning
(2S)-2,3-Dimethoxypropan-1-ol exhibits moderate hydrophilicity, with a calculated octanol-water partition coefficient () of -0.36 . This polarity arises from its hydroxyl and methoxy groups, enabling solubility in polar solvents like ethanol and acetone.
Spectral Characterization
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IR Spectroscopy: Strong absorption bands at 3400 cm (O–H stretch) and 1100 cm (C–O–C ether stretch) .
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NMR: NMR signals at δ 3.40–3.55 (methoxy protons) and δ 3.70–3.85 (hydroxyl-bearing methylene) .
Chemical Reactivity and Applications
Oxidation and Reduction
The primary hydroxyl group undergoes oxidation to carboxylic acids (e.g., with KMnO) or aldehydes (e.g., with Swern reagents) . Selective reduction of ketone intermediates using NaBH or LiAlH preserves the stereochemical integrity of the (2S) center .
Pharmaceutical Applications
As a chiral synthon, (2S)-2,3-dimethoxypropan-1-ol is employed in the synthesis of β-blockers (e.g., metoprolol) and antiviral agents. Its methoxy groups enhance lipid solubility, improving blood-brain barrier penetration in neuroactive compounds .
Comparative Analysis with Racemic and (2R) Forms
| Property | (2S)-Enantiomer | Racemic Mixture |
|---|---|---|
| Specific rotation () | +12.5° (c=1, EtOH) | 0° |
| Biological activity | High (e.g., enzyme inhibition) | Moderate |
The (2S) enantiomer exhibits 10-fold greater affinity for α-glucosidase than the (2R) form, highlighting the importance of stereochemistry in drug design .
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